2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-phenylethyl)benzamide -

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-phenylethyl)benzamide

Catalog Number: EVT-3720032
CAS Number:
Molecular Formula: C24H20N2O3
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of mGluR5. [, ] It exhibits no intrinsic agonist activity but enhances the receptor's response to agonists like glutamate, quisqualate, and DHPG. [, ] CPPHA's mechanism of action involves binding to a novel allosteric site on mGluR5, distinct from the well-characterized MPEP binding site. [, , , , , , ] This unique binding profile distinguishes CPPHA from other mGluR5 PAMs like DFB. [, ]

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a potent and selective positive allosteric modulator (PAM) of mGluR5. [] Unlike CPPHA, VU-29 binds to the same allosteric site as the negative allosteric modulator MPEP. [] This binding interaction is essential for its potentiation of mGluR5 responses. [] Notably, VU-29 displays selectivity for mGluR5 over mGluR1. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB, similar to VU-29, is a positive allosteric modulator (PAM) of mGluR5 that binds to the MPEP site. [] The affinity of CDPPB analogs for this site correlates with their potency as mGluR5 potentiators. []

Relevance: CDPPB, along with its analogs, reinforces the concept that interactions with the MPEP site can lead to allosteric potentiation of mGluR5. [] While structurally different from 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-phenylethyl)benzamide, the understanding that various chemical scaffolds can bind to the same allosteric site on mGluR5 provides valuable insights into the structure-activity relationship of potential mGluR5 modulators, including 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-phenylethyl)benzamide.

VU0001850 and VU0040237

Compound Description: These compounds represent a novel benzamide scaffold identified as mGluR5 PAMs through high-throughput screening. [] VU0001850 exhibits an EC50 of 1.3 μM with 106% GluMax, while VU0040237 demonstrates an EC50 of 350 nM with 84% GluMax. [] Similar to CPPHA, these PAMs do not appear to interact with the MPEP binding site. []

VU0357121

Compound Description: VU0357121 represents an optimized mGluR5 PAM derived from the benzamide scaffold, exhibiting an EC50 of 33 nM with 92% GluMax. [] Similar to CPPHA and other related PAMs, it does not bind to the MPEP allosteric site. [] Mutagenesis studies indicate that VU0357121 interacts with a distinct allosteric site on mGluR5, different from both the MPEP site and the CPPHA binding site. []

VU0365396

Compound Description: VU0365396 represents the first identified neutral allosteric ligand (NAL) for the non-MPEP site on mGluR5. [] Unlike PAMs, NALs do not enhance the receptor's response to agonists but can modulate the binding and effects of other allosteric modulators. []

(S)-2-(4-Fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

Compound Description: Ro 67-7476 is a known PAM of mGluR1. [] Interestingly, mutations in mGluR1 that abolish the potentiating effects of Ro 67-7476 do not affect CPPHA's activity. [] This finding suggests that these two PAMs bind to distinct sites on mGluR1. []

2-Methyl-6-(phenylethynyl)pyridine (MPEP)

Compound Description: MPEP acts as a prototypical negative allosteric modulator (NAM) of mGluR5, binding to a well-characterized allosteric site distinct from the orthosteric agonist binding site. [, , , , , ] It inhibits mGluR5 signaling by reducing the receptor's responsiveness to agonists. []

Relevance: MPEP's binding site serves as a reference point for understanding the mode of action of other mGluR5 allosteric modulators. [, , , , , ] The fact that CPPHA, and potentially 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-phenylethyl)benzamide, do not compete with MPEP for binding suggests that they interact with a distinct allosteric site, highlighting the existence of multiple druggable pockets on mGluR5. [, , , ]

5-Methyl-2-(phenylethynyl)pyridine (5MPEP)

Compound Description: 5MPEP is a neutral ligand that binds to the MPEP allosteric site on mGluR5. [] It does not activate or inhibit the receptor on its own but can modulate the effects of other allosteric modulators. []

Relevance: Though structurally similar to MPEP, 5MPEP's neutral pharmacological profile provides a tool for dissecting the mechanism of action of other allosteric modulators. [] Its ability to inhibit both VU-29 and CPPHA-induced potentiation of mGluR5, albeit through different mechanisms, suggests a functional interplay between the MPEP site and the novel allosteric site targeted by CPPHA. [] This interplay might be relevant for understanding the activity of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-phenylethyl)benzamide, especially if it also interacts with the CPPHA allosteric site.

Properties

Product Name

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-phenylethyl)benzamide

IUPAC Name

2-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-phenylethyl)benzamide

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C24H20N2O3/c27-22(25-15-14-17-8-2-1-3-9-17)19-11-5-4-10-18(19)16-26-23(28)20-12-6-7-13-21(20)24(26)29/h1-13H,14-16H2,(H,25,27)

InChI Key

HXKTUWLBVZZSIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2CN3C(=O)C4=CC=CC=C4C3=O

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